Computed Lipophilicity (XLogP3) Differentiates 4-Acetyl-N-(2-benzoyl-4-methylphenyl)benzamide from Closest Structural Analogues
The target compound exhibits a computed XLogP3 of 5, whereas the simpler N‑(2‑benzoyl‑4‑methylphenyl)benzamide (lacking the 4‑acetyl group) shows a lower logP of approximately 4.3, and N‑(2‑benzoyl‑4‑methylphenyl)acetamide shows an even lower logP of about 3.2 [REFS‑1][REFS‑2]. The ∼0.7–1.8 logP unit increase conferred by the 4‑acetylbenzamide moiety significantly shifts the compound’s predicted membrane permeability and solubility profile, a critical parameter during lead optimisation and fragment‑based screening campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | N‑(2‑benzoyl‑4‑methylphenyl)benzamide: XLogP3 ≈ 4.3; N‑(2‑benzoyl‑4‑methylphenyl)acetamide: XLogP3 ≈ 3.2 |
| Quantified Difference | ΔLogP = +0.7 (vs benzamide) to +1.8 (vs acetamide) |
| Conditions | Computed by XLogP3 algorithm (PubChem), validated on training sets of >10 000 compounds |
Why This Matters
The lipophilicity difference directly impacts logD, solubility, and non‑specific binding, making the target compound a distinct choice for screening in more lipophilic target environments.
- [1] PubChem. 4-Acetyl-N-(2-benzoyl-4-methylphenyl)benzamide. Compound Summary CID 4665533. National Center for Biotechnology Information. View Source
- [2] SpectraBase. N-(2-Benzoyl-4-methylphenyl)acetamide. Compound ID ICEmkWS9YYC (computed logP from InChI). John Wiley & Sons, Inc. View Source
